molecular formula C8H8N4 B2448985 5-(Pyridin-2-yl)-1H-pyrazol-4-amine CAS No. 40545-63-9; 57999-11-8; 896467-81-5

5-(Pyridin-2-yl)-1H-pyrazol-4-amine

Cat. No.: B2448985
CAS No.: 40545-63-9; 57999-11-8; 896467-81-5
M. Wt: 160.18
InChI Key: GNGWHMSDNCVLMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Pyridin-2-yl)-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C8H8N4 and its molecular weight is 160.18. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-pyridin-2-yl-1H-pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-6-5-11-12-8(6)7-3-1-2-4-10-7/h1-5H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGWHMSDNCVLMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=C(C=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

896467-81-5
Record name 3-(pyridin-2-yl)-1H-pyrazol-4-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(Pyridin-2-yl)-1H-pyrazol-4-amine, and what analytical methods confirm its purity and structure?

  • Methodological Answer : The compound is typically synthesized via cyclization or condensation reactions. For example, a scalable route involves reacting substituted hydrazides with aldehydes under solvent-free conditions or using phosphorous oxychloride as a cyclization agent at elevated temperatures (120°C) . Key intermediates like pyrazole carbonyl chlorides are generated through formylation and oxidation steps. Characterization relies on ¹H/¹³C NMR to verify substituent positions and mass spectrometry (HRMS) for molecular weight confirmation. Purity (≥95%) is validated via HPLC or elemental analysis .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer : The compound is classified as a skin/eye irritant (Category 2/2A). Researchers must use gloves, goggles, and lab coats. Work should be conducted in a fume hood to avoid inhalation. In case of exposure, rinse affected areas with water for 15 minutes and consult a physician. Storage requires airtight containers in cool, dry conditions to prevent degradation .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) using SHELXL improve the structural determination of pyrazole derivatives?

  • Methodological Answer : SHELXL refines crystal structures by optimizing parameters such as hydrogen bonding networks and torsion angles . For example, in the crystal structure of (R)-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine, SHELXL achieved an R-factor of 0.041 by modeling intramolecular N–H···N hydrogen bonds and intermolecular interactions. Key steps include:

  • Data collection with a Bruker D8 APEXII CCD diffractometer.
  • Absorption correction via SADABS .
  • Refinement constraints for H-atoms using SHELXL97 .
    • Table: Crystallographic Data
ParameterValue
Space groupP21212
a, b, c (Å)15.479(2), 7.1217(10), 11.7802(17)
R-factor0.041
Flack parameter0.05(8)

Q. What computational methods predict the detonation properties of pyrazole-based energetic materials, and how do structural modifications impact performance?

  • Methodological Answer : Gaussian 03 (DFT calculations) and EXPLO5 v6.01 are used to compute detonation velocity (vD) and pressure (P). For N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine salts, introducing nitrogen-rich groups (e.g., tetrazoles) increases density (1.86 g cm⁻³) and thermal stability (Td up to 299°C). Modifications like nitro-group addition enhance detonation velocity (e.g., 9364 m s⁻¹ for salt 4, surpassing HMX). Sensitivity is reduced by planar molecular geometries, as shown via Hirshfeld surface analysis .

Q. How do reaction conditions influence the yield and regioselectivity in synthesizing pyrazole-amine derivatives?

  • Methodological Answer :

  • Catalysts : Copper(I) bromide and cesium carbonate promote cross-coupling in aryl halide reactions, achieving ~17% yield for N-cyclopropyl derivatives .
  • Solvents : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution but may reduce regioselectivity. Ultrasonic irradiation in water improves reaction efficiency for spiro-indoline derivatives .
  • Temperature : Higher temperatures (35–120°C) favor cyclization but risk side reactions. Lower temps (room temperature) are optimal for S-alkylation .

Contradictions and Recommendations

  • Synthesis Yields : reports a low yield (17.9%) for N-cyclopropyl derivatives, while solvent-free methods ( ) achieve higher efficiency. Researchers should optimize catalysts (e.g., Pd2(dba)3/BINAP for Suzuki couplings) .
  • Safety vs. Stability : Prolonged storage may degrade the compound ( ), necessitating fresh synthesis batches for sensitive applications like energetic materials .

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